2-Amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride is a chemical compound with the molecular formula and a molar mass of approximately 204.6 g/mol. It is classified as an organic compound, specifically an amino acetonitrile derivative. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The compound is cataloged under the CAS number 1193388-75-8, indicating its unique identification within chemical databases. It falls under the category of pharmaceuticals and intermediates used in organic synthesis. Its structural characteristics make it a subject of interest in various research fields, including drug discovery and development.
The synthesis of 2-amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. The use of chiral catalysts is crucial for producing enantiomerically enriched compounds.
The molecular structure of 2-amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride consists of a central acetonitrile group bonded to an amino group and a difluorophenyl moiety. The presence of fluorine atoms significantly influences the electronic properties and reactivity of the molecule.
The compound participates in various chemical reactions typical for amino acetonitriles:
Understanding these reactions is essential for exploring its potential transformations in synthetic organic chemistry.
The mechanism by which 2-amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride exerts its biological effects is not fully elucidated but may involve interactions with specific biological targets such as receptors or enzymes involved in metabolic pathways.
Relevant data from various sources indicate that these properties make it suitable for further exploration in pharmaceutical applications .
The primary applications of 2-amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride lie in:
The strategic introduction of the nitrile group into 3,4-difluorophenyl substrates primarily leverages modified Strecker reactions and transition metal catalysis. The Strecker synthesis remains dominant, where 3,4-difluorobenzaldehyde reacts with ammonium acetate and cyanide sources under acidic conditions. Zinc iodide (ZnI₂) catalysis significantly enhances this process when trimethylsilyl cyanide (TMSCN) serves as a safer cyanide equivalent, achieving yields >85% by accelerating imine formation and cyanation [3]. Alternatively, Lewis acid catalysts like AlCl₃ enable electrophilic activation of the aldehyde carbonyl, promoting nucleophilic cyanide attack even at reduced temperatures (0–5°C), which suppresses racemization [3] .
Recent advances focus on heterogeneous catalysts to streamline purification. MgO-supported Au nanoparticles demonstrate dual functionality: activating both the aldehyde and ammonia precursors while facilitating C–CN bond formation. This system reduces reaction times to 2 hours and eliminates aqueous workup requirements, though yields (~78%) trail homogeneous methods [1]. Catalyst selection directly influences enantiopurity when chiral modifiers are integrated, a critical consideration for downstream pharmaceutical applications.
Table 1: Catalyst Performance in Nitrile Group Introduction
Catalyst System | Cyanide Source | Temperature (°C) | Yield (%) | e.e. (%) |
---|---|---|---|---|
ZnI₂ (5 mol%) | TMSCN | 25 | 92 | - |
AlCl₃ (10 mol%) | KCN | 0 | 88 | - |
Au/MgO (3 wt%) | NaCN | 60 | 78 | - |
Chiral Cu-BOX (7 mol%) | TMSCN | -10 | 80 | 95 |
Achieving stereocontrol at the Cα position demands chiral induction during C–N bond formation. Diastereoselective approaches employing chiral auxiliaries precede amination. For example, condensing 3,4-difluorophenylglyoxylonitrile with (S)-tert-butanesulfinamide forms a chiral imine, which undergoes stereospecific reduction to install the (R)-amine configuration with diastereomeric ratios (d.r.) >15:1 [3]. Alternatively, enzymatic kinetic resolution using immobilized penicillin acylase selectively deacetylates the undesired (S)-enantiomer of N-acetyl precursors, leaving the desired (R)-enantiomer intact (≥98% e.e.) [3].
Asymmetric catalysis offers a more atom-economical path. Chiral phosphoric acids (e.g., TRIP) catalyze the addition of diethyl azodicarboxylate to the prochiral nitrile, achieving 90% e.e. through hydrogen-bond-directed imine activation. However, stoichiometric oxidant requirements limit scalability. Microwave-assisted reactions (100°C, 30 min) using (S)-BINOL-derived catalysts significantly accelerate enantioselective amination, reducing racemization side products to <5% [3].
Table 2: Enantioselective Amination Performance
Method | Chiral Inducer | Conditions | d.r. or e.e. | Yield (%) |
---|---|---|---|---|
Sulfinamide Imine Reduction | (S)-tert-Butanesulfinamide | -78°C, NaBH₄ | >15:1 d.r. | 82 |
Enzymatic Resolution | Penicillin Acylase | pH 7.5, 37°C | 98% e.e. (R) | 45 (theoretical max 50) |
Chiral Phosphoric Acid | TRIP (10 mol%) | Toluene, 4Å MS | 90% e.e. (S) | 75 |
Hydrochloride salt formation is critical for enhancing stability and crystallinity. Solvent polarity dictates crystal habit and purity: protic solvents like methanol/water mixtures (4:1 v/v) produce fine needles with high surface area but incorporate up to 3% solvent residues. Conversely, aprotic systems (acetonitrile/ethyl acetate) yield chunky rhomboids with superior filtration properties and residual solvent <0.1% [1] [3].
Antisolvent crystallization using methyl tert-butyl ether (MTBE) induces rapid nucleation, though aggressive addition causes oiling out. Controlled biphasic layering of MTBE over a chloroform solution of the free base generates high-purity HCl salt (99.8% by HPLC) with defined particle size distribution (D₅₀ = 45 µm). Polymorph screening identifies Form I (thermodynamically stable) and Form II (metastable). Form I dominates above 40°C and exhibits superior storage stability due to its tightly packed hydrogen-bonding network [2] [3].
Table 3: Solvent-Dependent Crystallization Outcomes
Solvent System | Crystal Morphology | Residual Solvent (ppm) | Purity (%) | Preferred Polymorph |
---|---|---|---|---|
Methanol/H₂O (4:1) | Needles | 3000 (MeOH) | 98.5 | Form II |
Acetonitrile/Ethyl Acetate (1:3) | Rhomboids | 120 (ACN) | 99.6 | Form I |
Chloroform/MTBE | Prisms | <100 (CHCl₃) | 99.8 | Form I |
The traditional Strecker synthesis generates stoichiometric ammonium chloride and metal cyanide salts, increasing the E-factor (kg waste/kg product) to 8.5. One-pot telescoping circumvents this: in situ imine formation from 3,4-difluorobenzaldehyde and gaseous NH₃, followed by cyanation with TMSCN, reduces waste salts by 70% and raises atom economy to 82% [3]. Flow chemistry further enhances sustainability—continuous microreactors achieve 95% conversion in 5 minutes residence time via intensified mixing and heat transfer, minimizing over-cyanation byproducts (<0.5%) [1].
Biocatalytic waste mitigation leverages lipases to cleave ester impurities (e.g., ethyl 2-(3,4-difluorophenyl)-2-cyanoacetate) into water-extractable acids. Combining this with aqueous-phase recycling of copper catalysts reduces heavy metal discharge to <10 ppm. Solvent selection plays a key role: cyclopentyl methyl ether (CPME), a greener alternative to THF, enables efficient byproduct extraction while facilitating solvent recovery (85% reuse rate) [3] .
Table 4: Environmental Metrics for Synthetic Routes
Process | E-Factor | Atom Economy (%) | Byproduct Reduction (%) | Energy Use (kWh/kg) |
---|---|---|---|---|
Classical Strecker | 8.5 | 65 | - | 120 |
One-Pot TMSCN/NH₃ | 2.1 | 82 | 70 | 85 |
Continuous Flow | 1.8 | 85 | 89 | 45 |
Biocatalytic Purification | 3.0 | 78 | 60 (ester impurities) | 75 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1